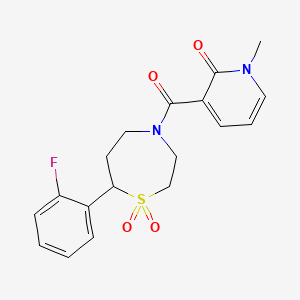

7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

CAS No.: 2034457-77-5

Cat. No.: VC11801751

Molecular Formula: C18H19FN2O4S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034457-77-5 |

|---|---|

| Molecular Formula | C18H19FN2O4S |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | 3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C18H19FN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |

| Standard InChI Key | TYJBQPFMMLYQSZ-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |

| Canonical SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |

Introduction

Structural Features

The compound integrates three key structural motifs:

-

Coumarin Core (2H-Chromen-2-one):

-

Known for its fluorescence properties and biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.

-

-

Thiazole Ring:

-

A sulfur-containing heterocycle often associated with antimicrobial, antifungal, and anticancer properties.

-

-

Trifluoromethyl-substituted Phenyl Group:

-

The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability in pharmacological applications.

-

These features collectively suggest the compound may have significant pharmaceutical potential.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable in the provided results, similar thiazole derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis:

-

Reacting α-haloketones with thioureas or substituted thioureas.

-

-

Coupling with Coumarin Derivatives:

-

Coumarin-based intermediates can be functionalized using amination or cyclization reactions to integrate thiazole groups.

-

For example:

-

A thiazole intermediate could be synthesized by refluxing a substituted phenacyl bromide with thiourea in ethanol.

-

Coupling this intermediate with a coumarin derivative under basic or catalytic conditions could yield the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume